bis(7)-Tacrine bis(7)-Tacrine Tacrine is an amino acridine compound that inhibits acetylcholinesterase (AChE), and has been proposed as a clinical treatment for Alzheimer’s disease. bis-Tacrine is a tacrine dimer, linked via a 7-carbon alkyl spacer. It inhibits AChE with an IC50 of 0.40 nM, making it more than 1,000 times more potent than tacrine. bis-Tacrine also protects against hydrogen peroxide induced apoptosis in rat pheochromocytoma cells.

Brand Name: Vulcanchem
CAS No.: 224445-12-9
VCID: VC0004987
InChI: InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Molecular Formula: C33H42Cl2N4
Molecular Weight: 565.6 g/mol

bis(7)-Tacrine

CAS No.: 224445-12-9

Cat. No.: VC0004987

Molecular Formula: C33H42Cl2N4

Molecular Weight: 565.6 g/mol

* For research use only. Not for human or veterinary use.

bis(7)-Tacrine - 224445-12-9

Specification

CAS No. 224445-12-9
Molecular Formula C33H42Cl2N4
Molecular Weight 565.6 g/mol
IUPAC Name N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride
Standard InChI InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
Standard InChI Key RHKXINFBJWDTSK-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Structure and Synthesis

Bis(7)-tacrine (systematic name: N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride) is a dimeric molecule formed by connecting two tacrine monomers via a seven-carbon alkyl chain. Its molecular formula is C₃₃H₄₂Cl₂N₄, with a molecular weight of 565.619 g/mol . The heptylene linker optimizes spatial alignment for dual-site binding to AChE, enhancing inhibitory potency while reducing off-target effects observed in tacrine.

Table 1: Key Physicochemical Properties of Bis(7)-Tacrine

PropertyValueSource
CAS Number224445-12-9
Molecular FormulaC₃₃H₄₂Cl₂N₄
Molecular Weight565.619 g/mol
AChE Inhibition (IC₅₀)6.0 nM (vs. 200 nM for tacrine)
GABAₐ Receptor (Ki)6.0 µM
NMDA Receptor (IC₅₀)0.763 µM

Synthetic routes to bis(7)-tacrine typically involve Friedländer cyclocondensation reactions. For example, reacting 3-methylcyclohexanone with o-aminobenzoic acid derivatives in the presence of phosphoryl chloride (POCl₃) yields 9-chloroacridine intermediates, which are subsequently coupled via a seven-carbon diamine linker . This method achieves regioselectivity and yields of 60–80%, enabling scalable production for preclinical studies.

Pharmacological Mechanisms

Acetylcholinesterase Inhibition

Bis(7)-tacrine inhibits AChE with ~30-fold greater potency than tacrine (IC₅₀: 6.0 nM vs. 200 nM) . Dimerization enables simultaneous interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a dual-binding mechanism that prolongs acetylcholine (ACh) availability in synaptic clefts. In Torpedo marmorata electric organ preparations, bis(7)-tacrine at 100 nM increased miniature endplate potential (MEPP) amplitude, area, and duration by preventing ACh hydrolysis, thereby enhancing cholinergic transmission .

GABAₐ Receptor Antagonism

Bis(7)-tacrine competitively antagonizes GABAₐ receptors (Ki: 6.0 µM), a property absent in tacrine . Whole-cell patch-clamp studies in rat hippocampal neurons demonstrated that bis(7)-tacrine reduces GABA-activated currents (IC₅₀: 5.6 µM) by binding to the GABA recognition site, as evidenced by rightward shifts in GABA concentration-response curves . This antagonism may counteract GABAergic overinhibition in AD, potentially improving cognitive function.

NMDA Receptor Modulation

At submicromolar concentrations (IC₅₀: 0.76 µM), bis(7)-tacrine blocks NMDA receptors by competing with MK-801 for the PCP-binding site . In cerebellar granule neurons, it prevents glutamate-induced apoptosis by buffering intracellular Ca²⁺ surges and inhibiting downstream ERK1/2 and p38 MAPK signaling pathways . This neuroprotective effect is independent of AChE inhibition, as donepezil and other AChE inhibitors fail to replicate it.

Potassium Channel Interactions

Bis(7)-tacrine modulates voltage-gated potassium channels (e.g., Kv4.2), delaying channel activation and prolonging action potentials in dorsal root ganglion neurons . This activity may contribute to its antinociceptive effects, though further studies are needed to elucidate clinical relevance.

Neuroprotective Effects

Glutamate Excitotoxicity Mitigation

In primary cultured cerebellar granule neurons (CGNs), bis(7)-tacrine (0.01–1 µM) reduced glutamate-induced apoptosis by 40–80%, as measured by TUNEL staining and DNA fragmentation assays . Co-application with PD98059 (MEK inhibitor) and SB203580 (p38 inhibitor) abolished this protection, confirming NMDA receptor-mediated MAPK pathway involvement.

Synaptic Plasticity Enhancement

Bis(7)-tacrine enhances spontaneous quantal ACh release at neuromuscular junctions. In Torpedo electric organ slices, it increased MEPP rise time and rate of rise, suggesting modulation of vesicular exocytosis kinetics . This effect, observed at 100 nM (vs. 10 µM for tacrine), may synergize with AChE inhibition to improve synaptic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator